Gilteritinib-d3 is a deuterated analog of gilteritinib, a potent inhibitor of the FMS-like tyrosine kinase 3, specifically targeting mutated forms associated with acute myeloid leukemia. Gilteritinib has been approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia harboring FMS-like tyrosine kinase 3 internal tandem duplication mutations. The deuterated version, Gilteritinib-d3, is utilized in research to better understand the pharmacokinetics and dynamics of the parent compound due to the unique isotopic labeling that allows for enhanced tracking in biological systems.
Gilteritinib-d3 is classified as a small molecule drug and belongs to the category of targeted therapies specifically designed for hematological malignancies. Its primary source is synthetic, developed through advanced organic chemistry techniques aimed at producing effective cancer therapeutics.
The synthesis of gilteritinib-d3 involves complex organic reactions, typically starting from readily available precursors. One notable method includes the modification of pyrazinecarboxamide components, which are critical intermediates in the production of gilteritinib. The synthesis can be achieved through several steps:
A significant improvement in synthetic routes has been reported, emphasizing higher yields and reduced reliance on cryogenic conditions, making it more suitable for large-scale production .
Gilteritinib-d3 shares a similar molecular structure to gilteritinib but includes deuterium atoms replacing certain hydrogen atoms. This isotopic substitution can be represented as follows:
Gilteritinib-d3 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
Research has shown that these reactions can be monitored effectively using mass spectrometry due to the distinct mass shifts caused by deuteration .
The mechanism of action for gilteritinib-d3 is primarily through its inhibition of FMS-like tyrosine kinase 3 signaling pathways:
Relevant analyses include spectroscopic methods (NMR, IR) confirming structural integrity and purity .
Gilteritinib-d3 is primarily used in scientific research focused on:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0